

IOX4: A Potent and Selective HIF Prolyl-Hydroxylase 2 (PHD2) Inhibitor

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Compound of Interest

Compound Name: IOX4

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IOX4 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2). By competitively inhibiting PHD2 at the 2-oxoglutarate binding site, **IOX4** prevents the hydroxylation of HIF- α subunits, leading to their stabilization, accumulation, and subsequent activation of hypoxia-responsive genes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **IOX4**. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

IOX4, with the IUPAC name tert-butyl 6-[4-(1H-1,2,3-triazol-1-yl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate, is a triazole-containing heterocyclic compound.^[1] Its chemical structure and key identifiers are provided below.

Chemical Structure:

IOX4 Chemical Structure

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Caption: Chemical structure of **IOX4**.

Physicochemical Properties

A summary of the key physicochemical properties of **IOX4** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | tert-butyl 6-[4-(1H-1,2,3-triazol-1-yl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate | [1] |
| CAS Number | 1154097-71-8 | [1] |
| Molecular Formula | C15H16N6O3 | [1] |
| Molecular Weight | 328.33 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 152.29 mM) Ethanol: ~ 1 mg/mL Water: Insoluble | [2][3] |
| SMILES | <chem>CC(C)(C)OC(=O)c1ccc(nc1)n1[nH]cc(-n2ccnn2)c1=O</chem> | [1] |
| InChI Key | HWQQDVNGHZIALS-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of **IOX4**.

Pharmacological Properties

IOX4 is a highly potent and selective inhibitor of PHD2, a key enzyme in the regulation of the HIF signaling pathway.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF- α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF- α for proteasomal degradation. **IOX4** acts as a competitive inhibitor of PHD2 with respect to the co-substrate 2-oxoglutarate (2OG).[2] By

binding to the active site of PHD2, **IOX4** prevents the hydroxylation of HIF- α , leading to its stabilization and accumulation. The stabilized HIF- α then translocates to the nucleus, dimerizes with HIF- β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.

Caption: The HIF-1 α signaling pathway under normoxic and hypoxic/**IOX4**-inhibited conditions.

Potency and Selectivity

IOX4 demonstrates high potency for PHD2 inhibition and significant selectivity over other 2-oxoglutarate-dependent dioxygenases.

| Parameter | Value | Cell Line/Enzyme | Reference |
|---------------------------------|---|---------------------|-----------|
| IC50 (PHD2) | 1.6 nM | Purified human PHD2 | [2] |
| EC50 (HIF-1 α induction) | 5.6 μ M | U2OS | [4] |
| 11.1 μ M | Hep3B | [4] | |
| 11.7 μ M | MCF-7 | [4] | |
| Selectivity | >1000-fold selective for PHD2 over other 2OG-dependent dioxygenases (e.g., JMJD isoforms, FBXL11, JARID1C, BBOX1, FIH, FTO) | Various | [5] |

Table 2: In Vitro Potency and Selectivity of **IOX4**.

In Vivo Efficacy

In vivo studies in mice have shown that **IOX4** is orally bioavailable and can effectively induce HIF-1 α and HIF-2 α in various tissues, including the brain, liver, kidney, and heart.[5] This indicates that **IOX4** can cross the blood-brain barrier.

| Species | Dosing | Route | Key Findings | Reference |
|---------|-----------------|--------------------------------|---|-----------|
| Mouse | 17.5 - 70 mg/kg | Intraperitoneal (IP) injection | Dose-dependent induction of HIF-1 α and HIF-2 α in the liver and brain. | [6] |

Table 3: In Vivo Efficacy of **IOX4**.

Experimental Protocols

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a method for determining the IC₅₀ of **IOX4** against PHD2 using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

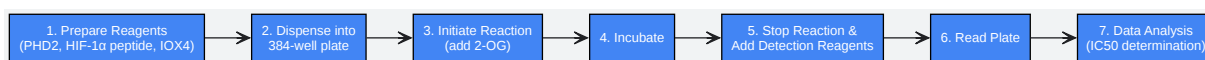
Materials:

- Recombinant human PHD2
- Biotinylated HIF-1 α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
- 2-Oxoglutarate (2OG)
- Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
- L-Ascorbic acid
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- **IOX4** stock solution (in DMSO)
- Anti-hydroxy-HIF-1 α antibody
- Protein A-conjugated acceptor beads
- Streptavidin-coated donor beads

- 384-well microplate

Procedure:

- Prepare a serial dilution of **IOX4** in DMSO.
- In a 384-well plate, add the assay components in the following order: assay buffer, PHD2, biotinylated HIF-1 α peptide, Fe(II), and L-Ascorbic acid.
- Add the diluted **IOX4** or DMSO (vehicle control) to the wells.
- Initiate the reaction by adding 2OG.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a solution containing the anti-hydroxy-HIF-1 α antibody and EDTA.
- Add the Protein A-conjugated acceptor beads and incubate in the dark.
- Add the Streptavidin-coated donor beads and incubate in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the in vitro PHD2 inhibition assay using AlphaScreen.

Cellular HIF-1 α Stabilization Assay (Immunoblotting)

This protocol details the detection of HIF-1 α stabilization in cultured cells treated with **IOX4** via immunoblotting.

Materials:

- Cell line of interest (e.g., HeLa, MCF-7, Hep3B, U2OS)
- Cell culture medium and supplements
- **IOX4** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against HIF-1 α
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat cells with various concentrations of **IOX4** or DMSO (vehicle control) for the desired time (e.g., 4-6 hours).
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.

- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-HIF-1 α antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane (optional) and re-probe with the loading control antibody.

In Vivo Mouse Study

This protocol provides a general guideline for assessing the in vivo efficacy of **IOX4** in mice.

Materials:

- C57BL/6 mice (or other appropriate strain)
- **IOX4**
- Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Syringes and needles for IP injection
- Anesthesia (e.g., isoflurane)
- Surgical tools for tissue harvesting
- Liquid nitrogen for snap-freezing tissues

Procedure:

- Acclimatize mice to the housing conditions.

- Prepare the **IOX4** formulation in the chosen vehicle.
- Administer **IOX4** or vehicle to the mice via intraperitoneal (IP) injection at the desired dose.
- At the designated time point post-injection (e.g., 1-4 hours), euthanize the mice.
- Harvest tissues of interest (e.g., brain, liver, kidney, heart) and snap-freeze them in liquid nitrogen.
- Store the tissues at -80°C until further analysis (e.g., immunoblotting for HIF-1α).

Conclusion

IOX4 is a valuable research tool for studying the HIF signaling pathway and its role in various physiological and pathological processes. Its high potency, selectivity, and in vivo activity, including brain penetrance, make it a promising lead compound for the development of therapeutics for conditions such as anemia and ischemic diseases. The experimental protocols and pathway diagrams provided in this guide are intended to support and facilitate further investigations into the biological effects and therapeutic potential of **IOX4**.

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- To cite this document: BenchChem. [IOX4: A Potent and Selective HIF Prolyl-Hydroxylase 2 (PHD2) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:

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